

Confirming Target Engagement of Ac-VEID-CHO: A Comparative Guide

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Compound of Interest		
Compound Name:	Ac-VEID-CHO	
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For researchers and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step. This guide provides a comprehensive comparison of methods to confirm target engagement of **Ac-VEID-CHO**, a well-known peptide-based inhibitor of caspases, with a particular focus on its primary target, caspase-6. We will delve into its performance compared to other alternatives, supported by experimental data and detailed protocols.

Ac-VEID-CHO: A Potent Caspase Inhibitor with Selectivity Considerations

Ac-VEID-CHO is a tetrapeptide aldehyde that acts as a reversible inhibitor of several caspases. Its potency is highest against caspase-6 and caspase-3, making it a valuable tool for studying the roles of these proteases in apoptosis and neurodegenerative diseases.[1] However, its similar affinity for both caspases necessitates careful experimental design and the use of orthogonal approaches to definitively assign its effects to the inhibition of a specific caspase.

Table 1: Comparative Inhibitory Activity (IC50) of Ac-VEID-CHO and Other Caspase Inhibitors



Inhibitor	Target Caspase	IC50 (nM)	Inhibitor Type	Key Characteristic s
Ac-VEID-CHO	Caspase-6	16.2	Peptide Aldehyde (Reversible)	Potent inhibitor of caspase-6 and -3.
Caspase-3	13.6	Limited cell permeability.		
Caspase-7	162.1		_	
Z-VAD-FMK	Pan-caspase	Broad	Peptide Fluoromethylketo ne (Irreversible)	Broad-spectrum caspase inhibitor, often used as a general apoptosis inhibitor.
Compound 3a	Caspase-6	8	Non-peptide (Irreversible)	Highly selective for caspase-6 by targeting a non-catalytic cysteine.[2] Improved cell permeability compared to peptide inhibitors.[2]

Confirming Target Engagement in a Cellular Context

Demonstrating that **Ac-VEID-CHO** engages caspase-6 within a living cell is paramount. While biochemical assays on purified enzymes are useful, they do not account for cell permeability and off-target effects. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to directly measure target engagement in a physiological setting.[3]

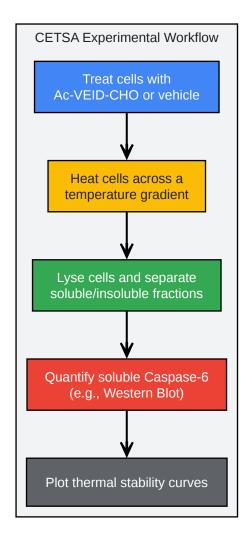


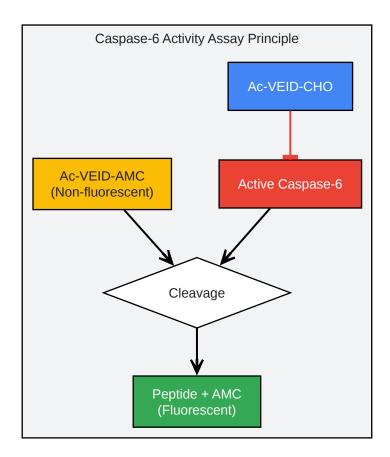


Cellular Thermal Shift Assay (CETSA)

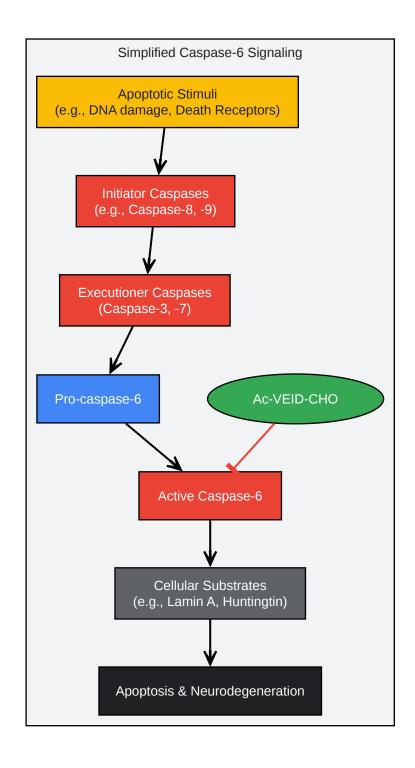
CETSA is based on the principle that the binding of a ligand, such as **Ac-VEID-CHO**, to its target protein, caspase-6, increases the protein's thermal stability.[3] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.











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